molecular formula C16H20N4O B7516980 N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

Numéro de catalogue B7516980
Poids moléculaire: 284.36 g/mol
Clé InChI: FUXVSUSOLFVWKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a critical role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional machinery and the activation of gene expression. By inhibiting the binding of BET proteins to acetylated lysine residues, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide prevents the activation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects
In preclinical studies, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to have a selective effect on BET proteins, with minimal off-target effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide for lab experiments is its high potency and selectivity for BET proteins. This makes it a useful tool for studying the role of BET proteins in various biological processes. However, one limitation of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide is its relatively high cost, which may limit its use in some labs.

Orientations Futures

There are several future directions for the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and inflammation. Another direction is the study of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide in clinical trials, to determine its safety and efficacy in humans. Finally, the development of more potent and selective BET inhibitors is an active area of research, which may lead to the discovery of new therapeutic agents for cancer and inflammation.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-6-chloronicotinic acid with cyclohexylamine to form N-cyclohexyl-6-chloronicotinamide. This intermediate is then reacted with N-methylimidazole and triethylamine to form N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide.

Applications De Recherche Scientifique

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has shown potent anti-tumor activity by inhibiting the expression of oncogenes and inducing apoptosis in cancer cells. In inflammation models, N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Propriétés

IUPAC Name

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-5-3-2-4-6-14)16(21)13-7-8-15(18-11-13)20-10-9-17-12-20/h7-12,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVSUSOLFVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-imidazol-1-yl-N-methylpyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.